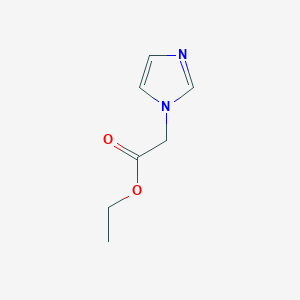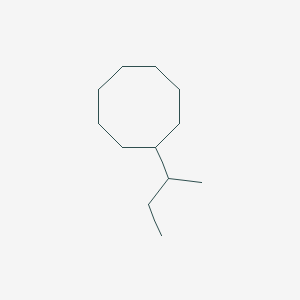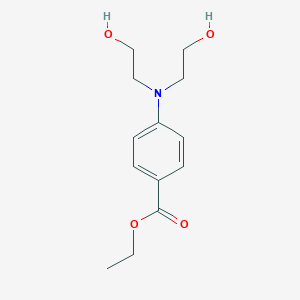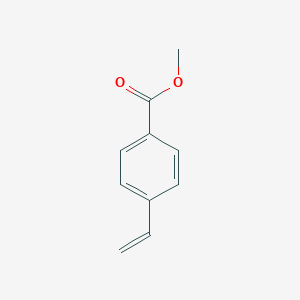
Methyl 4-vinylbenzoate
Overview
Description
Methyl 4-vinylbenzoate (MVB) is a synthetic chemical compound that has been used in a variety of scientific applications. It is a colorless, crystalline solid with a pleasant odor and a melting point of 56°C. MVB has been used in the synthesis of pharmaceuticals, fragrances, and other compounds, and has also been studied for its potential applications in biochemistry and physiology.
Scientific Research Applications
Chirality Induction in Polymers : Methyl 4-vinylbenzoate has been used in cyclopolymerization processes to induce chirality in polymers. For instance, Kakuchi et al. (1995) demonstrated the synthesis of optically active polymers by cyclocopolymerizing 1,4-Bis[O-(4-vinylbenzoyl)]-2,3-O-isopropylidene-L-threitol with styrene, resulting in polymers with specific optical rotations (T. Kakuchi et al., 1995).
Characterization of Molecular Interactions : Studies like that of Sharfalddin et al. (2020) on Methyl 4-hydroxybenzoate, which is structurally similar to this compound, have provided insights into the molecular interactions, crystal packing, and pharmaceutical applications of these compounds (A. A. Sharfalddin et al., 2020).
Synthesis and Polymerization : The synthesis and polymerization of active ester monomers based on 4-vinylbenzoic acid, including this compound, have been explored by Nilles and Théato (2007). They reported the successful polymerization of these monomers under free radical conditions, yielding reactive polymers (K. Nilles & P. Théato, 2007).
Photoreactions and Photopolymerization : Research by Iwamoto et al. (1999) on vinylbenzo-1,4-quinones, which are structurally related to this compound, provides insights into the photoreactions and potential for photopolymerization of these compounds (H. Iwamoto et al., 1999).
Thermal Polymerization Studies : Studies like those conducted by Akutsu et al. (1999) on thermal polymerizations of alkali 4-(2-bromoethyl)benzoates provide a foundational understanding of the polymerization behavior of this compound under thermal conditions (F. Akutsu et al., 1999).
Applications in Nanocomposites : Kovanda et al. (2010) explored the use of layered double hydroxides intercalated with organic anions like 4-vinylbenzoate in the preparation of nanocomposites, highlighting potential applications in material science (F. Kovanda et al., 2010).
Mechanism of Action
Target of Action
Methyl 4-vinylbenzoate is a biochemical reagent .
Mode of Action
It is known to be used in the synthesis of vinyl monomers of bis-crowned malachite green leuconitrile .
Biochemical Pathways
It is known to be involved in the synthesis of vinyl monomers of bis-crowned malachite green leuconitrile .
Result of Action
This compound is used in the synthesis of vinyl monomers of bis-crowned malachite green leuconitrile . The co-polymer formed by reacting this compound and (4-trimethylsilyl)styrene can be oxidized to form polyradicals with good membrane forming ability .
Safety and Hazards
Methyl 4-vinylbenzoate is considered hazardous. It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including dust mask type N95 (US), eyeshields, and gloves .
Properties
IUPAC Name |
methyl 4-ethenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMHUJZXKZKUBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342586 | |
| Record name | Methyl 4-vinylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076-96-6 | |
| Record name | Methyl 4-vinylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Vinyl benzoic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main research focus regarding methyl 4-vinylbenzoate in the provided papers?
A1: The research primarily focuses on utilizing this compound as a monomer in polymerization reactions, particularly in the synthesis of optically active polymers through cyclocopolymerization. This involves using chiral templates to induce chirality in the resulting polymers, which are then hydrolyzed to yield poly[(this compound)-co-styrene]. [, , , , , , ]
Q2: How does the structure of the chiral template influence the properties of the resulting polymer?
A2: Research indicates that the specific rotation and CD spectra of the final poly[(this compound)-co-styrene] are significantly influenced by the chiral template employed during cyclocopolymerization. For example, (2S,4S)-2,4-pentanediyl templates demonstrate almost double the asymmetric induction compared to (S)-1,3-butanediyl templates. [, ] Furthermore, the bulkiness of substituents on 1,2-diol templates can restrict rotation, impacting the selectivity between different racemo units formed during the reaction. []
Q3: Beyond chirality induction, are there other applications of this compound in polymer synthesis?
A3: Yes, this compound serves as a precursor to poly(this compound) through different polymerization methods. For instance, thermal polymerization of lithium 4-(2-bromoethyl)benzoate, followed by esterification, yields poly(this compound). [] Additionally, it is used as a comonomer alongside acrylic acid and EPEG-3000 in synthesizing clay-resistant polycarboxylic acid water reducers. []
Q4: How does this compound contribute to the properties of the clay-resistant water reducer?
A4: While the specific role of this compound is not detailed in the provided research, its incorporation as a comonomer with acrylic acid and EPEG-3000 results in a water reducer with high monomer conversion, low clay adsorption, and excellent anti-sludge performance. []
Q5: Are there computational studies related to this compound and its polymerization?
A5: Yes, semi-empirical molecular orbital calculations have been used to determine the heat of formation of cyclized radicals formed during the cyclocopolymerization process involving this compound. These calculations provide insights into the chirality induction mechanism and support experimental observations. []
Q6: Has this compound been used in the synthesis of other functional molecules?
A6: Research shows that this compound plays a role in synthesizing profluorescent isoindoline nitroxides. The palladium-catalyzed Heck reaction between this compound and specific aryl bromides or dibromides results in carboxystyryl-substituted tetramethylisoindoline nitroxides with unique fluorescent properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
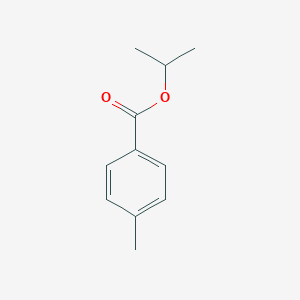
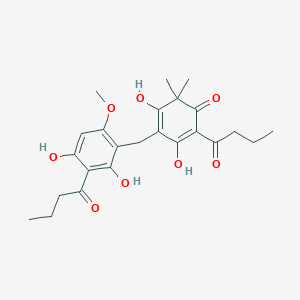
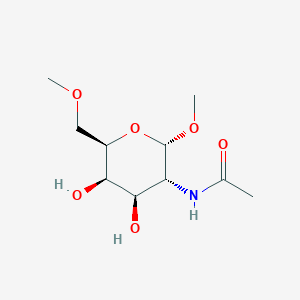

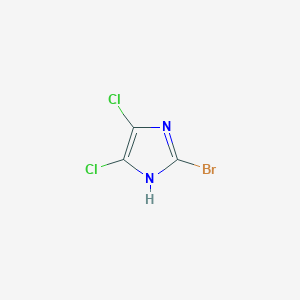
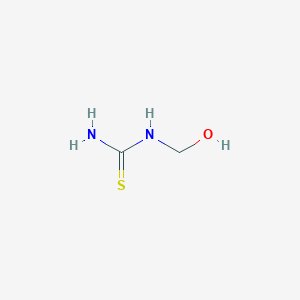
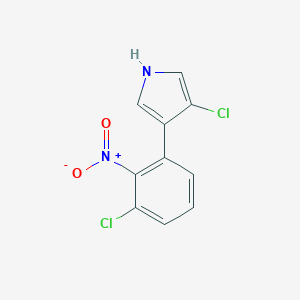


![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B93359.png)
